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Abstract

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine
kinase inhibitor (TKI) that potently and selectively inhibits both EGFR TKI-sensitizing and
T790M resistance mutations, which are prevalent in non-small cell lung cancer (NSCLC).[1][2]
This application note provides a detailed, high-yield, multi-step synthesis protocol for
Osimertinib. The protocol is designed for researchers in medicinal chemistry and drug
development, offering a clear methodology, data presentation in tabular format, and
visualizations of the relevant biological pathway and experimental workflow to facilitate
comprehension and reproducibility.

Mechanism of Action & Signaling Pathway

Osimertinib is a mono-anilino-pyrimidine compound designed to overcome resistance to earlier-
generation EGFR inhibitors.[1] Acommon mechanism of acquired resistance is the T790M
mutation in exon 20 of the EGFR gene.[1] Osimertinib functions as an irreversible inhibitor by
forming a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant
EGFR.[1][3] This action blocks the downstream signaling pathways, such as the RAS-RAF-
MEK-ERK and PI3K-AKT pathways, that are crucial for cancer cell proliferation, growth, and
survival.[4][5] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type
EGFR, which is thought to reduce toxicity and associated side effects.[3][6]
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Caption: EGFR signaling pathway and covalent inhibition by Osimertinib.
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Overall Synthesis Workflow

The synthesis of Osimertinib is a multi-step process that can be achieved with a high overall
yield.[7] The strategy involves the sequential construction of the substituted pyrimidine core,
followed by the introduction of the key side chain. A common route begins with a Friedel-Crafts
arylation to form the pyrazinyl indole intermediate, followed by several nucleophilic aromatic
substitution (SNAr) reactions, a nitro group reduction, and a final acylation/elimination to install
the acrylamide warhead.[8]

Caption: High-level workflow for the synthesis of Osimertinib.

Experimental Protocols

This protocol is an optimized, high-yield process adapted from published literature.[7][9] All
operations should be conducted in a well-ventilated fume hood using appropriate personal
protective equipment (PPE).

Materials and Reagents:

e 2,4-Dichloro-5-methoxypyrimidine

* N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline
e 1-Phenyl-1H-pyrazol-4-ylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs)

e Sodium carbonate (Na2COs)

e lron (Fe) powder

e Ammonium chloride (NHa4Cl)

o Acryloyl chloride

o Triethylamine (TEA)
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Solvents: 1,4-Dioxane, Water, Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM)

Step 1: Synthesis of 2-Chloro-N-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxypyrimidin-

4-amine

To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent such as 1,4-
dioxane, add N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline (1.05 eq).

Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
Heat the reaction mixture to 110 °C and stir for 6 hours.

After completion (monitored by TLC/LC-MS), cool the mixture, dilute with water, and extract
with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the product.

Step 2: Synthesis of N'-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxy-N'-(4-(1-phenyl-1H-
pyrazol-4-yl)pyrimidin-2-yl)-4-nitro-1,2-benzenediamine

To a mixture of the product from Step 1 (1.0 eq) and 1-phenyl-1H-pyrazol-4-ylboronic acid
(1.2 eq) in a 1,4-dioxane/water mixture (e.g., 4:1), add sodium carbonate (NazCOs) (3.0 eq).

Degas the mixture with nitrogen or argon for 15-20 minutes.

Add a palladium catalyst, such as Pd(OAc)z (0.05 eq) and a ligand like PPhs (0.1 eq).
Heat the reaction to 100 °C and stir for 12 hours.

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
Purify the residue by column chromatography.

Step 3: Synthesis of N'-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxy-N'-(4-(1-phenyl-1H-
pyrazol-4-yl)pyrimidin-2-yl)-1,2,4-benzenetriamine
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e Suspend the nitro compound from Step 2 (1.0 eq) in a mixture of ethanol and water.
e Add ammonium chloride (NH4Cl) (5.0 eq) followed by iron powder (5.0 eq).
o Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours, monitoring the reaction progress.

e Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove
the iron salts.

o Concentrate the filtrate to remove ethanol, and extract the aqueous residue with ethyl
acetate or DCM.

» Dry the organic phase and concentrate under vacuum to yield the aniline intermediate, which
is often used directly in the next step without extensive purification.

Step 4: Synthesis of Osimertinib (N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-
((4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)phenyl)acrylamide)

» Dissolve the aniline product from Step 3 (1.0 eq) in a dry aprotic solvent like THF or DCM
and cool the solution to 0 °C in an ice bath.

o Add a base, typically triethylamine (TEA) (1.5 eq).
» Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for 3
hours.

e Quench the reaction by adding water. Extract the product with DCM.
e Wash the organic layer with saturated sodium bicarbonate solution and then brine.
o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

 Purify the crude product by column chromatography or recrystallization to obtain Osimertinib
as a solid.

Data Presentation
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The following table summarizes typical yields for each step of the synthesis based on optimized
protocols.[7][9]

Step Reaction Product Reported Yield (%)

2-Chloro-N-(2-
((dimethylamino)ethyl)

1 SNAr Reaction (methyl)amino)-5- ~98%
methoxypyrimidin-4-

amine

N'-(2-
((dimethylamino)ethyl)
(methyl)amino)-5-

) ) methoxy-N'-(4-(1-

2 Suzuki Coupling ~80%
phenyl-1H-pyrazol-4-
yhpyrimidin-2-yl)-4-
nitro-1,2-

benzenediamine

N'-(2-
((dimethylamino)ethyl)
(methyl)amino)-5-
methoxy-N'-(4-(1-
3 Nitro Reduction Quantitative
phenyl-1H-pyrazol-4-
yl)pyrimidin-2-
yh-1,2,4-
benzenetriamine

4 Acrylamide Formation  Osimertinib ~87%

Overall Yield ~68%

Characterization Data for Osimertinib:
o Appearance: Off-white to pale yellow solid.

e IHNMR & 3C NMR: Spectra should be consistent with the proposed structure. Key signals
include the vinyl protons of the acrylamide group and aromatic protons.
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Mass Spectrometry (HRMS): Calculated m/z for C2sH33N7O2 [M+H]* should match the
observed value.

Safety Precautions

Handle all chemicals with care, using appropriate PPE including safety glasses, lab coats,
and gloves.

Palladium catalysts are toxic and should be handled in a fume hood.

Acryloyl chloride is corrosive and a lachrymator; handle with extreme caution in a well-
ventilated fume hood.

All reactions should be performed under an inert atmosphere where specified.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: A High-Yield Synthesis Protocol for
Osimertinib (AZD9291)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664763#compound-name-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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